Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a diazaspiro heptane ring is fused with an acetyl group and a tert-butyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a diazaspiro heptane derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diazaspiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazaspiro derivatives.
Scientific Research Applications
Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazaspiro ring structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar structure but lacks the acetyl group.
2,6-Diazaspiro[3.3]heptane dihydrochloride: A hydrochloric salt form of the diazaspiro compound.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: An oxalate salt form
Uniqueness
Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both the acetyl and tert-butyl ester groups, which can influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)13-5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJJAAMONZQMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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